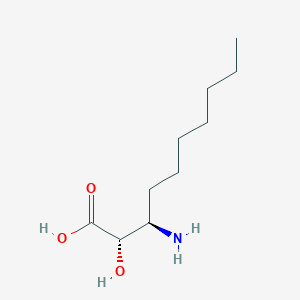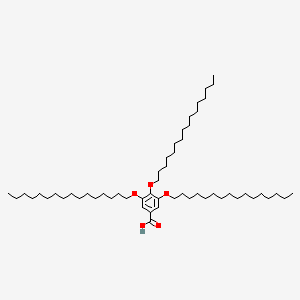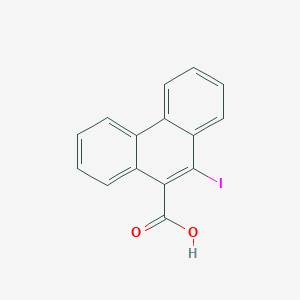
9-Phenanthrenecarboxylic acid, 10-iodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Phenanthrenecarboxylic acid, 10-iodo- is a chemical compound with the molecular formula C15H9IO2 and a molecular weight of 348.14 g/mol . It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and contains both a carboxylic acid group and an iodine atom attached to the phenanthrene ring structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Phenanthrenecarboxylic acid, 10-iodo- typically involves the iodination of phenanthrene derivatives. One common method is the direct iodination of phenanthrene-9-carboxylic acid using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide . The reaction is usually carried out under reflux conditions to ensure complete iodination.
Industrial Production Methods
Industrial production methods for 9-Phenanthrenecarboxylic acid, 10-iodo- are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors and more efficient purification techniques to obtain high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
9-Phenanthrenecarboxylic acid, 10-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The carboxylic acid group can be oxidized to form other derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products include azido-phenanthrene and cyano-phenanthrene derivatives.
Oxidation: Products include phenanthrene-9,10-dicarboxylic acid.
Reduction: Products include phenanthrene-9-carbinol and phenanthrene-9-carbaldehyde.
Scientific Research Applications
9-Phenanthrenecarboxylic acid, 10-iodo- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 9-Phenanthrenecarboxylic acid, 10-iodo- involves its interaction with molecular targets and pathways in biological systems. The iodine atom and carboxylic acid group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
Phenanthrene-9-carboxylic acid: Lacks the iodine atom and has different reactivity and applications.
10-Iodophenanthrene: Lacks the carboxylic acid group and has different chemical properties.
Uniqueness
9-Phenanthrenecarboxylic acid, 10-iodo- is unique due to the presence of both the iodine atom and the carboxylic acid group, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
172878-81-8 |
|---|---|
Molecular Formula |
C15H9IO2 |
Molecular Weight |
348.13 g/mol |
IUPAC Name |
10-iodophenanthrene-9-carboxylic acid |
InChI |
InChI=1S/C15H9IO2/c16-14-12-8-4-2-6-10(12)9-5-1-3-7-11(9)13(14)15(17)18/h1-8H,(H,17,18) |
InChI Key |
UKKAPGQHTOHGKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2C(=O)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


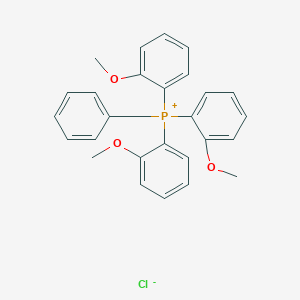
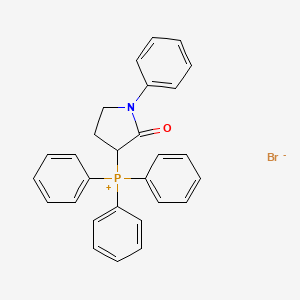
![[(4-Chlorophenyl)methyl]phosphonic dichloride](/img/structure/B12551026.png)
![1,3-Bis{bis[(1H-imidazol-2-yl)methyl]amino}propan-2-ol](/img/structure/B12551031.png)
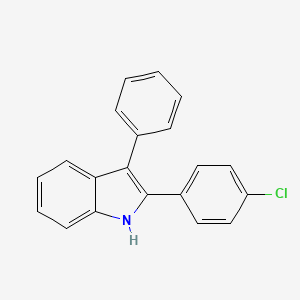


![Phenol, 4-[5-[(cyclohexylmethyl)amino]-3-pyridinyl]-](/img/structure/B12551067.png)
silane](/img/structure/B12551070.png)

![Docosanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-](/img/structure/B12551075.png)
